5-{[2-(5-Isoxazolyl)-4-methylphenoxy]methyl}-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-{[2-(5-Isoxazolyl)-4-methylphenoxy]methyl}-1,3,4-oxadiazole-2-thiol is a complex organic compound that features a combination of isoxazole, phenoxy, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(5-Isoxazolyl)-4-methylphenoxy]methyl}-1,3,4-oxadiazole-2-thiol typically involves multiple steps, starting with the preparation of the isoxazole and oxadiazole intermediates. One common method involves the cyclization of semicarbazones with bromine in acetic acid to form oxadiazoles . Another approach includes the reaction of acylhydrazides with carbon disulfide in a basic alcohol solution, followed by acidification .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(5-Isoxazolyl)-4-methylphenoxy]methyl}-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
5-{[2-(5-Isoxazolyl)-4-methylphenoxy]methyl}-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 5-{[2-(5-Isoxazolyl)-4-methylphenoxy]methyl}-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer effects could be attributed to the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thiol: Similar structure but with a phenyl group instead of the isoxazole moiety.
5-Methyl-1,3,4-thiadiazole-2-thiol: Contains a thiadiazole ring instead of the oxadiazole ring.
Uniqueness
5-{[2-(5-Isoxazolyl)-4-methylphenoxy]methyl}-1,3,4-oxadiazole-2-thiol is unique due to the presence of the isoxazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H11N3O3S |
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Molecular Weight |
289.31 g/mol |
IUPAC Name |
5-[[4-methyl-2-(1,2-oxazol-5-yl)phenoxy]methyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C13H11N3O3S/c1-8-2-3-10(9(6-8)11-4-5-14-19-11)17-7-12-15-16-13(20)18-12/h2-6H,7H2,1H3,(H,16,20) |
InChI Key |
UJVRVTYNPHDHRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NNC(=S)O2)C3=CC=NO3 |
Origin of Product |
United States |
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